molecular formula C11H13ClO2 B8328022 Chloroisobutyl benzoate

Chloroisobutyl benzoate

Cat. No.: B8328022
M. Wt: 212.67 g/mol
InChI Key: VODSPNMPTLBZSN-UHFFFAOYSA-N
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Description

Chloroisobutyl benzoate (chemical formula: C11H13ClO2) is an ester derived from chlorobenzoic acid and isobutyl alcohol. Chlorinated benzoates, such as those listed in (e.g., propyl 2-chlorobenzoate), often exhibit altered physicochemical properties compared to non-halogenated analogs due to the electron-withdrawing effects of chlorine.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(1-chloro-2-methylpropyl) benzoate

InChI

InChI=1S/C11H13ClO2/c1-8(2)10(12)14-11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

VODSPNMPTLBZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Alkyl Benzoates

Alkyl benzoates vary by alcohol chain length and branching, influencing their properties:

Compound Molecular Formula Key Properties Applications Toxicity Profile
Isobutyl benzoate C11H14O2 Volatile, floral odor; used in fragrances and flavorings . Cosmetics, food additives Low acute toxicity
Methyl benzoate C8H8O2 Pleasant odor; higher volatility; insecticidal activity . Pesticides, resins Moderate dermal irritation
Benzyl benzoate C14H12O2 Balsamic odor; antiparasitic properties; stable ester . Pharmaceuticals, plastics Low toxicity, FDA-approved
Chloroisobutyl benzoate C11H13ClO2 Presumed higher polarity and stability due to chlorine; potential use in resins or coatings . Hypothetical: polymer additives Likely higher toxicity than non-chlorinated analogs

Key Findings :

  • Branching vs. Linear Chains : Isobutyl benzoate (branched) has lower volatility compared to linear analogs like n-butyl benzoate, enhancing its stability in formulations .

Functional and Reactivity Comparisons

  • Resin Applications: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin cements compared to methacrylate-based initiators, achieving superior polymerization degrees . Chlorinated analogs like this compound may similarly enhance crosslinking in resins due to halogen-induced radical stabilization.
  • Degradation Pathways : Benzoate derivatives are metabolized via the benzoyl-CoA pathway in anaerobic bacteria . Chlorinated variants likely resist microbial degradation, leading to environmental persistence .

Q & A

Q. What are the standard synthetic pathways for chloroisobutyl benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification between benzoic acid derivatives and chloroisobutanol. A common method involves catalytic esterification using acid catalysts (e.g., sulfuric acid) under reflux conditions. Optimization may include adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (80–100°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-reaction purification via fractional distillation or column chromatography is critical to isolate high-purity product .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structural analogs like isobutyl benzoate?

  • ¹H NMR : The chlorine substituent in this compound causes distinct splitting patterns in the isobutyl group’s protons (e.g., δ 1.2–1.5 ppm for CH₂Cl vs. δ 0.9–1.1 ppm for unsubstituted isobutyl).
  • IR Spectroscopy : A C-Cl stretch near 600–800 cm⁻¹ confirms the presence of the chloroalkyl group, absent in non-halogenated analogs. Comparative spectral libraries and integration of retention data (GC/HPLC) further resolve structural ambiguities .

Q. What validated methods exist for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column and mobile phase of acetonitrile:water (70:30 v/v) achieve baseline separation. For titration-based quantification, a back-titration method using ethanolic KOH (0.1 M) and phenolphthalein indicator can determine ester content, where 1 mL KOH ≈ [calculated molar equivalent] of this compound .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s stability under varying pH and temperature conditions?

The electron-withdrawing chlorine atom increases electrophilicity at the ester carbonyl, accelerating hydrolysis under alkaline conditions (pH > 9). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while computational DFT analysis quantifies steric hindrance effects on degradation pathways .

Q. What mechanistic insights explain this compound’s interactions with biological macromolecules (e.g., enzymes, lipid bilayers)?

Molecular docking simulations suggest that the chloroalkyl group enhances hydrophobic interactions with protein binding pockets (e.g., esterases). Fluorescence quenching assays using bovine serum albumin (BSA) reveal static quenching mechanisms, with binding constants (Kb) calculated via Stern-Volmer plots. Membrane permeability studies (e.g., PAMPA assays) correlate logP values with diffusion rates across lipid bilayers .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell lines). A systematic review approach, as outlined in Cochrane guidelines, is recommended:

  • Meta-analysis of dose-response data.
  • Sensitivity testing of biological models (e.g., primary vs. immortalized cells).
  • Validation via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell cytotoxicity) .

Q. What statistical frameworks are appropriate for analyzing multifactorial experiments involving this compound?

  • Factorial ANOVA : Evaluates interactions between variables (e.g., concentration, temperature).
  • Response Surface Methodology (RSM) : Optimizes reaction yields using central composite designs.
  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic or chromatographic datasets. Software tools like SPSS or R (with lme4 package) enable robust modeling of non-linear effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Fume hoods for vapor containment (boiling point ~250°C).
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point ~107°C).
  • Waste Management : Neutralization of acidic byproducts before disposal. Regular airborne monitoring (OSHA PEL: 5 mg/m³) and emergency showers/eyewash stations are mandatory .

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